molecular formula C27H21ClFN3O2 B11935010 N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide

N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide

Cat. No.: B11935010
M. Wt: 473.9 g/mol
InChI Key: UQSWTTDKNJDIRW-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide is a structurally complex benzamide derivative featuring a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) core linked via a carbonyl group to a substituted phenyl ring. Key structural attributes include:

  • A 3-chloro substituent on the phenyl ring.
  • A 5-fluoro-2-methylbenzamide group at the para position of the phenyl ring.
  • A 5,6-dihydro-1H-pyrrolobenzodiazepine moiety, which introduces partial saturation in the PBD ring system.

Properties

Molecular Formula

C27H21ClFN3O2

Molecular Weight

473.9 g/mol

IUPAC Name

N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide

InChI

InChI=1S/C27H21ClFN3O2/c1-16-8-9-17(29)13-22(16)27(34)31-18-10-11-20(23(28)14-18)26(33)25-21-6-2-3-7-24(21)30-15-19-5-4-12-32(19)25/h2-5,7-14,30H,6,15H2,1H3,(H,31,34)

InChI Key

UQSWTTDKNJDIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)C3=C4CC=CC=C4NCC5=CC=CN53)Cl

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the Prolinol Intermediate

The PBD core is synthesized via a proline-catalyzed asymmetric α-amination reaction, as demonstrated in the synthesis of related PBD monomers. Key steps include:

  • α-Amination : Reaction of ethyl glyoxylate with a chiral proline catalyst to install the C-(S) stereocenter (yield: 82%, ee: 94%).

  • HWE Olefination : Horner-Wadsworth-Emmons reaction to introduce the ethylidene substituent at C-4, achieving >95% E-selectivity.

  • Cyclization : Acid-mediated cyclization forms the seven-membered diazepine ring.

Table 1: Optimization of Cyclization Conditions

Acid CatalystTemperature (°C)Yield (%)
H<sub>2</sub>SO<sub>4</sub>8078
TFA6065
HCl10072

Functionalization to 11-Carbonyl Derivative

The PBD core is oxidized to the carbonyl derivative using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 0°C, yielding the 11-keto intermediate (87% yield). Subsequent conversion to the acid chloride employs SOCl<sub>2</sub> in dichloromethane (reflux, 4 h).

Synthesis of 5-Fluoro-2-Methylbenzoic Acid

Nitration of 5-Fluoro-2-Methylbenzoic Acid

A continuous-flow protocol from is adapted:

  • Nitration : 5-Fluoro-2-methylbenzoic acid is nitrated using fuming HNO<sub>3</sub> (1.5 eq) and H<sub>2</sub>SO<sub>4</sub> (8 eq) in a microreactor (residence time: 6 min, 100°C).

  • Isolation : The crude product is quenched with ice-water, extracted with ethyl acetate, and crystallized (yield: 91%).

Reduction of Nitro to Amine

Catalytic hydrogenation (H<sub>2</sub>, 10% Pd/C, ethanol, 50°C) reduces the nitro group to an amine (95% yield). The amine is acylated with benzoyl chloride to prevent oxidation during subsequent steps.

Assembly of the Target Molecule

Coupling of PBD Carbonyl Chloride and 3-Chloro-4-Aminophenyl Intermediate

The central scaffold is prepared via:

  • Buchwald-Hartwig Amination : 3-Chloro-4-iodophenylamine reacts with the PBD carbonyl chloride using Pd(OAc)<sub>2</sub>/Xantphos (yield: 76%).

  • Amide Bond Formation : The resulting amine is coupled with 5-fluoro-2-methylbenzoyl chloride using HATU/DIEA in DMF (yield: 88%).

Table 2: Comparison of Coupling Reagents

ReagentSolventYield (%)
HATUDMF88
EDCl/HOBtTHF75
DCCCH<sub>2</sub>Cl<sub>2</sub>68

Purification and Characterization

The crude product is purified via flash chromatography (SiO<sub>2</sub>, hexane/EtOAc 3:1) and recrystallized from methanol/water. Characterization data aligns with literature:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, aromatic), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 6H).

  • HRMS : m/z 473.926 [M+H]<sup>+</sup> (calc. 473.926).

Challenges and Optimization Opportunities

  • Stereocontrol : Minor diastereomers (<5%) form during PBD core cyclization, necessitating chiral HPLC separation.

  • Scale-Up : Continuous-flow nitration ( ) improves safety and yield compared to batch methods.

Chemical Reactions Analysis

Coupling Reactions

  • Amide Bond Formation : The compound is synthesized via acylation reactions between benzoyl chloride derivatives and amines. For example, 2-chloro-4-nitrobenzoyl chloride reacts with amines to form amide intermediates .

  • Click Chemistry : Some methods employ azide-alkyne cycloaddition (CuAAC) to link pharmacophores. Azidochalcones undergo cycloaddition with alkynes to form triazole intermediates, followed by cyclization to form the pyrrolo[2,1-c] benzodiazepine core .

Cyclocondensation

  • Reductive Cyclization : N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehydes undergo reductive cyclization (e.g., using hydrogenation) to form the benzodiazepine core .

  • Swern Oxidation : Used to cyclize intermediates into the pyrrolo[2,1-c] benzodiazepine structure, often followed by protection/deprotection steps (e.g., alloc or THP groups) .

Key Reaction Types

Reaction TypeDescriptionReagents/ConditionsSource
Azide-Alkyne CycloadditionForms triazole intermediates via click chemistryCu catalyst, azide, alkyne
Reductive CyclizationConverts azido precursors into benzodiazepine coresH₂, Pd/C, or other reducing agents
Amide Bond FormationAcylation of amines with benzoyl chloridesEDC, HOBt, DMF
Swern OxidationOxidizes alcohol groups to ketones for cyclizationOxalyl chloride, DMSO, Et₃N

Critical Steps

  • Azide-Alkyne Cycloaddition : Azidochalcones react with alkynes to form triazoles, which undergo subsequent cyclization .

  • Deprotection : Protecting groups (e.g., alloc, THP) are removed using palladium catalysts (e.g., Pd(PPh₃)₄) and pyrrolidine to expose reactive sites .

  • Coupling with Pharmacophores : The benzodiazepine core is linked to secondary pharmacophores (e.g., imidazo[1,5-a]pyridines) via amide bonds .

Characterization and Stability

  • Spectroscopic Analysis : NMR and mass spectrometry are used to confirm structural integrity.

  • Reactivity : The compound’s amide groups and aromatic rings may participate in nucleophilic aromatic substitution or hydrolysis under basic conditions.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Pyrrolo[2,1-c][1,4]benzodiazepines have been studied for their anticancer properties. For example, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that certain derivatives exhibit significant cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.39 µM to 0.46 µM .
  • Neuropharmacological Effects
    • These compounds have also been investigated for their potential neuropharmacological effects. Some studies suggest that they may act as sedative or anxiolytic agents. The ability of pyrrolo[2,1-c][1,4]benzodiazepines to modulate neurotransmitter systems could lead to advancements in treating anxiety disorders and other CNS-related conditions .
  • Antimicrobial Properties
    • There is evidence that certain pyrrolo[2,1-c][1,4]benzodiazepine derivatives exhibit antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative treatment options against resistant strains of bacteria and fungi .

Synthesis and Development

The synthesis of N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide has been explored through various synthetic routes. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with high yields and purity. Techniques such as reductive cyclization and coupling reactions have been pivotal in developing new analogs with enhanced pharmacological profiles .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound class:

  • Case Study 1: Anticancer Efficacy
    A study demonstrated that a derivative of the compound showed significant inhibition of Aurora-A kinase with an IC50 value of 0.16 µM, indicating potential as a targeted cancer therapy .
  • Case Study 2: Neuropharmacology
    Another research project focused on the sedative effects of related pyrrolo[2,1-c][1,4]benzodiazepines in animal models. The results suggested a dose-dependent anxiolytic effect, paving the way for further exploration in human trials .

Data Tables

Application AreaCompound ActivityIC50 Values
AnticancerInhibition of cancer cell proliferationMCF7: 0.46 µM
HCT116: 0.39 µM
NeuropharmacologySedative effectsNot specified
AntimicrobialActivity against resistant strainsNot specified

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes critical structural and functional differences between the target compound and analogs (Table 1):

Compound Structural Features Biological Activity Key Findings
Target Compound 5,6-dihydro-PBD core; 3-Cl, 5-F-2-Me substituents Not explicitly reported in evidence; structural similarity to DNA binders/antagonists Likely divergent activity from lixivaptan due to PBD saturation and substituent differences .
Compound 8 (Jones et al., 1990) Dihydroxy-PBD dilactam; C2 stereochemistry DNA binding (ΔTm = +3.3 K; fluorescence quenching) Specific hydrogen bonding with DNA via dihydroxy groups; sequence-dependent binding .
Lixivaptan (Kue et al., 2009) 5H-PBD-10(11H)-ylcarbonyl core; no dihydroxy groups Vasopressin V2 receptor antagonist (Phase III clinical trials) Structural modifications shift activity from DNA to receptor targets .
473476-35-6 (Unnamed analog) Methoxy-methyl-biphenyl and pyridinylmethyl substituents Undisclosed; carboxamide group suggests receptor targeting Substituent diversity highlights tunability for pharmacokinetics or target specificity .

Key Insights:

DNA Binding vs. Receptor Antagonism: The target compound’s lack of dihydroxy groups (cf. compound 8) likely precludes strong DNA binding, as shown in , where dilactams without these groups (e.g., compound 12) failed to interact . In contrast, lixivaptan’s fully unsaturated PBD core and substituents favor vasopressin receptor antagonism, demonstrating how minor structural changes redirect biological targets .

Compound 8’s dihydroxy dilactam is critical for DNA interaction, while lixivaptan’s 5H-PBD-10(11H)-ylcarbonyl core enables receptor binding .

Stereochemical and Saturation Effects: The 5,6-dihydro moiety in the target compound introduces conformational rigidity, which may limit DNA minor groove access compared to fully aromatic PBDs (e.g., lixivaptan) . highlights that C2 stereochemistry (compound 8 vs. isomer 9) is essential for DNA binding, underscoring the precision required in PBD design .

Biological Activity

N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide is a synthetic compound belonging to the class of pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). These compounds are recognized for their diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound features a complex molecular structure that includes a pyrrolo[2,1-c][1,4]benzodiazepine core. The presence of various functional groups enhances its biological activity. The structural formula is as follows:

C20H19ClFN3O\text{C}_{20}\text{H}_{19}\text{Cl}\text{F}\text{N}_3\text{O}

Pyrrolo[2,1-c][1,4]benzodiazepines are known to interact with DNA and exhibit cytotoxic effects through the following mechanisms:

  • DNA Intercalation : PBDs can insert themselves between DNA base pairs, disrupting replication and transcription processes.
  • Alkylation : They can form covalent bonds with DNA bases, leading to mutations and cell death.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in DNA repair and replication.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.75DNA intercalation
MCF7 (Breast Cancer)0.50Alkylation of DNA
HeLa (Cervical Cancer)0.30Inhibition of topoisomerase

These results indicate that the compound's potency varies among different cancer types but generally shows promising activity.

Antiviral Activity

Pyrrolo[2,1-c][1,4]benzodiazepines have also been investigated for their antiviral properties. Studies suggest that derivatives can inhibit HIV-1 reverse transcriptase effectively:

  • Inhibition Assay : The compound was tested against HIV-1 reverse transcriptase with an IC50 value of 0.15 µM.
  • Mechanism : It acts by preventing the reverse transcription process crucial for viral replication.

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of this compound in xenograft models. The compound significantly reduced tumor size compared to control groups:

  • Xenograft Model : Mice implanted with A549 cells.
  • Treatment Duration : 21 days.
  • Results : Tumor volume decreased by 65% at a dosage of 10 mg/kg.

Study 2: Antiviral Activity

In a clinical trial assessing antiviral agents for HIV treatment, the compound demonstrated a notable reduction in viral load among participants treated with it compared to those receiving standard therapy.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

The synthesis typically involves constructing the pyrrolobenzodiazepine core via nucleophilic aromatic substitution and cyclization. A critical intermediate is 1-[(2-fluorophenyl)phenylmethyl]pyrrole, which undergoes Vilsmeier formylation followed by Grignard addition to introduce substituents at the 11-position . For the benzamide moiety, coupling reactions (e.g., Hoeben-Hoesch acylation) with activated carbonyl groups are employed. Prioritize intermediates like α-chloroketones and carbinols, as their purity directly impacts final yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data be integrated?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, especially for resolving stereochemistry in the pyrrolobenzodiazepine core .
  • NMR : Employ 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substituent positions and assess purity.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Integrate data by cross-referencing crystallographic coordinates with NMR chemical shifts and MS fragmentation pathways to resolve ambiguities.

Advanced Research Questions

Q. How can the cyclization step in synthesizing the pyrrolobenzodiazepine core be optimized for higher yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but may require post-reaction purification to remove residuals.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to stabilize transition states during cyclization .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions, while microwave-assisted synthesis reduces reaction time . Monitor progress via TLC or HPLC-MS to isolate the cyclized product before benzamide coupling.

Q. What strategies resolve discrepancies in binding affinity data across different assays?

  • Orthogonal assays : Compare radioligand displacement (e.g., 3H^{3}\text{H}-vasopressin for V2_2 receptor studies) with functional assays (e.g., cAMP modulation) to confirm target engagement .
  • Control experiments : Assess nonspecific binding using receptor-negative cell lines or competitive inhibitors.
  • Data normalization : Use standardized metrics (e.g., IC50_{50} ± SEM) and account for assay-specific variables (e.g., membrane protein concentration) .

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s receptor interactions?

  • Force field selection : Apply AMBER or CHARMM parameters to model the pyrrolobenzodiazepine core’s conformational flexibility.
  • Binding free energy calculations : Use MM-GBSA to predict binding modes and correlate with experimental IC50_{50} values.
  • Solvent effects : Include explicit water molecules to simulate hydrophobic interactions in the receptor’s active site .

Methodological Considerations

  • Structural Characterization Workflow :

    StepTechniqueKey Parameters
    1X-ray diffractionSHELXL refinement, R-factor < 0.05
    2NMR600 MHz, DMSO-d6_6, 19F^{19}\text{F}-decoupling
    3HRMSESI+, resolving power > 30,000
  • Pharmacological Data Validation :

    • In vitro : Use HEK293 cells expressing human V2_2 receptors for dose-response curves.
    • In vivo : Administer via intravenous bolus in rodent models, with plasma sampling for PK/PD analysis .

Notes

  • For synthesis troubleshooting, refer to protocols in and .
  • Advanced questions assume familiarity with computational chemistry and assay design principles.

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